molecular formula C21H27N3O4 B11986120 4-(2-methoxyphenyl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylidene]piperazin-1-amine

4-(2-methoxyphenyl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylidene]piperazin-1-amine

Cat. No.: B11986120
M. Wt: 385.5 g/mol
InChI Key: HYDFSGHIBFOPOU-PXLXIMEGSA-N
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Description

4-(2-methoxyphenyl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylidene]piperazin-1-amine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of methoxy groups attached to the phenyl rings and a piperazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenyl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylidene]piperazin-1-amine typically involves the condensation of 2-methoxyphenylpiperazine with 2,4,5-trimethoxybenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified using recrystallization techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-methoxyphenyl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylidene]piperazin-1-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(2-methoxyphenyl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylidene]piperazin-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenyl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylidene]piperazin-1-amine involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological pathways. This interaction can lead to effects such as smooth muscle relaxation and modulation of neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant that also targets alpha1-adrenergic receptors.

    Naftopidil: Used in the treatment of benign prostatic hyperplasia, also targeting alpha1-adrenergic receptors.

    Urapidil: An antihypertensive agent that acts on alpha1-adrenergic receptors.

Uniqueness

4-(2-methoxyphenyl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylidene]piperazin-1-amine is unique due to its specific substitution pattern on the phenyl rings and the presence of a piperazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H27N3O4

Molecular Weight

385.5 g/mol

IUPAC Name

(E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(2,4,5-trimethoxyphenyl)methanimine

InChI

InChI=1S/C21H27N3O4/c1-25-18-8-6-5-7-17(18)23-9-11-24(12-10-23)22-15-16-13-20(27-3)21(28-4)14-19(16)26-2/h5-8,13-15H,9-12H2,1-4H3/b22-15+

InChI Key

HYDFSGHIBFOPOU-PXLXIMEGSA-N

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)/N=C/C3=CC(=C(C=C3OC)OC)OC

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC(=C(C=C3OC)OC)OC

Origin of Product

United States

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